molecular formula C11H13N5Na4O9P2 B10763379 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt

2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt

Cat. No.: B10763379
M. Wt: 513.16 g/mol
InChI Key: XLPQPYQWGFCKEY-ZKRIHRHSSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt involves multiple steps, starting with the preparation of 2’-deoxyadenosine. The methylation of the N6 position is achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation at the 3’ and 5’ positions is carried out using phosphoric acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, with production capacities ranging from kilograms to metric tons. The synthesis is conducted in cleanroom environments with strict control over reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphorylated and methylated derivatives, which can be further utilized in different research applications .

Scientific Research Applications

2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by selectively binding to and antagonizing the P2Y1 receptor. This receptor is involved in various cellular signaling pathways, including those related to platelet aggregation and vascular function. By inhibiting the P2Y1 receptor, 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt can modulate these pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt is unique due to its specific combination of deoxyribose, N6-methyl group, and bisphosphate moieties. This unique structure allows it to selectively and competitively antagonize the P2Y1 receptor with high potency, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H13N5Na4O9P2

Molecular Weight

513.16 g/mol

IUPAC Name

tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1

InChI Key

XLPQPYQWGFCKEY-ZKRIHRHSSA-J

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.